molecular formula C16H13N3O2 B15096837 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid

3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid

Cat. No.: B15096837
M. Wt: 279.29 g/mol
InChI Key: SNPBPUDXIKTIQL-UHFFFAOYSA-N
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Description

3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a triazole ring substituted with two phenyl groups at positions 3 and 5, and an acetic acid moiety at position 1. This unique structure imparts significant chemical stability and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: The synthesis of 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid typically involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid.

    Substitution Reaction: Another method involves the substitution of a pre-formed triazole ring with phenyl groups using phenyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated phenyl derivatives in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Functionalized triazole derivatives with various substituents on the phenyl rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Potential therapeutic agent for the treatment of infections and inflammatory diseases.
  • Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Industry:

  • Utilized in the development of agrochemicals and pesticides.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3,5-diphenyl-1H-1,2,4-Triazole: Lacks the acetic acid moiety but shares the triazole and phenyl structure.

    1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group but differs in the position of substitution.

    3,5-diphenyl-4H-1,2,4-Triazole: Similar structure but differs in the hydrogenation state of the triazole ring.

Uniqueness:

  • The presence of both phenyl groups and an acetic acid moiety in 3,5-diphenyl-1H-1,2,4-Triazole-1-acetic acid imparts unique chemical and biological properties.
  • Enhanced stability and biological activity compared to other triazole derivatives.
  • Versatility in undergoing various chemical reactions and forming diverse derivatives.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C16H13N3O2/c20-14(21)11-19-16(13-9-5-2-6-10-13)17-15(18-19)12-7-3-1-4-8-12/h1-10H,11H2,(H,20,21)

InChI Key

SNPBPUDXIKTIQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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